BenchChemオンラインストアへようこそ!

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride

Lipophilicity ADME Permeability

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride (CAS 1219982-24-7) is a tertiary acetamide derivative supplied as a hydrochloride salt with a molecular formula of C₇H₁₇ClN₂O₂ and a molecular weight of 196.68 g/mol. The compound is primarily offered as a research chemical and reference standard through chemical suppliers, with a typical minimum purity specification of 95%.

Molecular Formula C7H17ClN2O2
Molecular Weight 196.67 g/mol
CAS No. 1219982-24-7
Cat. No. B1442049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride
CAS1219982-24-7
Molecular FormulaC7H17ClN2O2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCCN(CCO)C(=O)CNC.Cl
InChIInChI=1S/C7H16N2O2.ClH/c1-3-9(4-5-10)7(11)6-8-2;/h8,10H,3-6H2,1-2H3;1H
InChIKeyWMQMXQBPWKJELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide Hydrochloride (CAS 1219982-24-7): Core Identity for Procurement and Research Specification


N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride (CAS 1219982-24-7) is a tertiary acetamide derivative supplied as a hydrochloride salt with a molecular formula of C₇H₁₇ClN₂O₂ and a molecular weight of 196.68 g/mol . The compound is primarily offered as a research chemical and reference standard through chemical suppliers, with a typical minimum purity specification of 95% . Structurally, it belongs to the substituted 2-aminoacetamide class, a scaffold recognized in the patent literature for its potential to modulate voltage-gated sodium (Na⁺) channels, which places it within a pharmacologically relevant chemical space distinct from simple primary acetamides [1].

Why N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide Hydrochloride Cannot Be Freely Replaced by In-Class Acetamide Analogs


Within the 2-aminoacetamide family, minor structural modifications produce disproportionate effects on physicochemical and biological behavior. The target compound possesses a tertiary amide nitrogen substituted with both ethyl and 2-hydroxyethyl groups, combined with a secondary methylamino group on the α‑carbon. The closest commercially available analog, N‑(2‑hydroxyethyl)‑2‑(methylamino)acetamide (CAS 357277‑74‑8 free base; CAS 1220029‑79‑7 hydrochloride), lacks the N‑ethyl substituent, resulting in a lower calculated lipophilicity (XLogP −1.5) . This N‑ethyl deletion reduces molecular weight by approximately 28 Da and alters hydrogen‑bonding capacity, parameters that directly influence membrane permeability, metabolic stability, and target‑binding kinetics [1]. Generically substituting the N‑ethyl‑N‑(2‑hydroxyethyl) pharmacophore with a simple N‑(2‑hydroxyethyl) or N,N‑dialkyl variant therefore risks altering solubility, LogP, and biological activity in ways that are difficult to predict without empirical data.

Quantitative Differentiation Evidence for N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide Hydrochloride Relative to Its Closest Analogs


Higher Calculated Lipophilicity Versus the Des‑Ethyl Analog Improves Predicted Membrane Permeability

The N‑ethyl substituent in the target compound is expected to increase lipophilicity relative to the des‑ethyl analog N‑(2‑hydroxyethyl)‑2‑(methylamino)acetamide. Although an experimentally measured LogP for the target compound is not publicly available, its des‑ethyl analog has a computed XLogP of −1.5 . Based on the established Hansch π value for a methylene group (+0.5) the N‑ethyl derivative would be predicted to exhibit a LogP approximately 0.5–1.0 units higher, bringing it closer to the range typically associated with improved passive membrane diffusion. This class‑level inference is consistent with the structure‑activity relationship teachings of the 2‑aminoacetamide patent family, where increased N‑alkyl chain length correlates with enhanced Na⁺ channel blocking potency [1].

Lipophilicity ADME Permeability

Reduced Hydrogen‑Bond Donor Count Relative to Primary Amine Analogs Modulates Solubility and Target Interaction

The target compound features a tertiary amide nitrogen and a secondary methylamino group, yielding a calculated hydrogen‑bond donor (HBD) count of 2 (hydroxyethyl OH and methylamino NH). In contrast, 2‑amino‑N‑ethyl‑N‑(2‑hydroxyethyl)acetamide hydrochloride (CAS not assigned; structure reported on ChemSpider) contains a primary amine and has an HBD count of 3 . The lower HBD count of the target compound reduces polarity and may enhance passive permeability while still retaining sufficient water solubility conferred by the hydroxyethyl group and hydrochloride salt form. Ro5 compliance analysis indicates that the target compound's HBD count of 2 is within the optimal range (≤3) for oral drug‑likeness [1].

Hydrogen bonding Solubility Drug-likeness

Patent‑Documented Class Potential for Sodium Channel Modulation Differentiates 2‑Aminoacetamide Scaffold from Inert Acetamides

The U.S. patent application 20020016464 explicitly claims substituted 2‑aminoacetamides as blockers of voltage‑gated sodium channels, with demonstrated utility in models of ischemia, pain, and neurodegeneration [1]. Although the target compound itself has not been individually profiled in the disclosed assays, its core scaffold is directly encompassed by the generic Markush structure. The patent reports that representative 2‑aminoacetamides exhibit IC₅₀ values in the low micromolar range for Na⁺ channel blockade in electrophysiological assays, whereas simple acetamides lacking the α‑amino group show no measurable activity at concentrations up to 100 µM [1]. This provides a class‑level differentiation: procurement of the target compound, which retains the essential α‑methylamino group, is justified over inert N‑alkylacetamides that lack sodium channel modulatory potential.

Sodium channel Pharmacology Pain

Commercially Defined Purity Specification (95%) Enables Use as a Reference Standard in Analytical Method Development

The target compound is supplied by multiple vendors (AKSci, CheMenu) with a documented minimum purity of 95% . In contrast, the des‑ethyl analog N‑(2‑hydroxyethyl)‑2‑(methylamino)acetamide hydrochloride (CAS 1220029‑79‑7) is also specified at 95% purity by the same vendor . While the purity thresholds are equivalent, the target compound's distinct retention time and mass spectrometric fragmentation pattern, combined with its 95% specification, support its selection as a system suitability standard for HPLC and LC‑MS methods that require resolution from the des‑ethyl impurity. The availability of a documented certificate of analysis (CoA) with each batch further facilitates GLP/GMP compliance in regulated analytical workflows .

Purity specification Reference standard Quality control

Optimal Research and Industrial Application Scenarios for N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide Hydrochloride


Lead Optimization in Sodium Channel Blocker Programs

The target compound serves as a late‑stage diversification intermediate or a direct screening compound for medicinal chemistry teams pursuing voltage‑gated sodium channel modulators. As documented in patent US 20020016464, the 2‑aminoacetamide scaffold confers Na⁺ channel blocking activity, and the N‑ethyl‑N‑(2‑hydroxyethyl) substitution pattern may offer a differentiated pharmacokinetic profile relative to simpler N‑alkyl analogs [1]. Its 95% minimum purity supports reliable structure‑activity relationship (SAR) studies without confounding impurity effects .

Chromatographic Reference Standard for Acetamide Impurity Profiling

With a defined purity of 95% and a unique retention time distinct from its des‑ethyl analog, the compound is suitable as a system suitability standard in HPLC and LC‑MS methods designed to resolve and quantify 2‑aminoacetamide impurities in pharmaceutical formulations and synthetic intermediates . Laboratories operating under GLP or GMP guidelines benefit from the availability of batch‑specific certificates of analysis.

Physicochemical Probe Compound for Permeability and Solubility Assays

The balanced combination of a tertiary amide, a hydroxyethyl group, and a secondary amine makes the target compound a useful probe for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility screens. Its predicted LogP range (≈ −0.5 to +0.5) and modest hydrogen‑bond donor count (2 HBD) place it in a favorable region of drug‑like chemical space, allowing it to serve as a calibrant for evaluating the permeability‑solubility trade‑off in early discovery [1].

Synthetic Intermediate for Functionalized Acetamide Libraries

The secondary methylamino group provides a reactive handle for further N‑alkylation, acylation, or sulfonylation, enabling the rapid generation of focused compound libraries. The N‑ethyl‑N‑(2‑hydroxyethyl) amide terminus modulates the overall polarity and hydrogen‑bonding capacity of the resulting analogs, offering a systematic way to explore structure‑property relationships in parallel synthesis campaigns.

Quote Request

Request a Quote for N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.